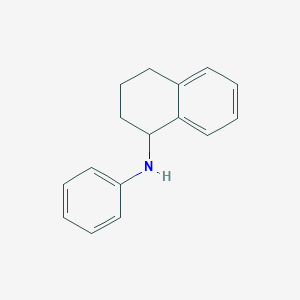

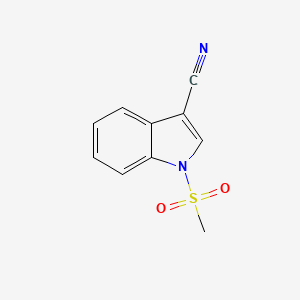

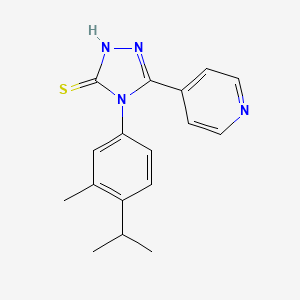

![molecular formula C23H13ClN4OS B2566986 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 441291-06-1](/img/structure/B2566986.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline derivatives are a class of compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, a Rh (II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles can provide quinazoline derivatives .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions on the cyclic compounds . For instance, the structure of 2-(tetrahydrobenzimidazolium[1,2-c]quinazolin-5-yl)phenol bromide has been determined, where the quinazoline ring adopts a chair conformation .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, the synthesis of 6-substituted benzimidazo[1,2-c]quinazolines was accomplished through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters in N,N-dimethyl acetamide (DMAC) using microwave irradiation and in the absence of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. For instance, quinazoline is a light yellow crystalline solid .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

The compound has been investigated as a potential COX-2 inhibitor. COX enzymes play a crucial role in the biosynthesis of prostaglandins (PGs), which are involved in inflammation. Specifically, COX-2 is an inducible enzyme overexpressed in inflammatory sites. In a study, this compound was synthesized and evaluated for its COX-2 inhibitory effects. Notably, compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibited a remarkable COX-2 inhibitory effect with an IC50 value of 0.05 μM, surpassing the reference drug celecoxib (IC50: 0.06 μM) .

Detection of Peroxynitrite (ONOO-)

Another application involves the synthesis of a novel probe based on a dihydro-benzo[4,5]imidazo[1,2-c]quinazoline scaffold. This probe selectively responds to peroxynitrite (ONOO-) in aqueous solution. It exhibits aggregation-induced ratiometric emission (AIRE) and rapid response time, making it a potential tool for detecting ONOO- .

Multi-Kinase Inhibition and Anti-Proliferative Activity

Among the derivatives of this compound, one specific derivative (Compound 4) demonstrated potent multi-kinase inhibitory activity. Additionally, it exhibited effective cellular anti-proliferative effects against various cancer cell lines .

Aggregation-Induced Emission (AIE) Luminogen

The presence of a benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, resulting in a unique type of AIE luminogen. These compounds exhibit strong solid-state fluorescence with high quantum yields (up to 88.80%) .

Simple and Scalable Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines

This compound class can be synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates using an I2-mediated direct sp3 C–H amination reaction. The synthetic strategy avoids transition metals, is operationally straightforward, and provides high yields .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit activity against anaplastic lymphoma kinase .

Mode of Action

It is suggested that the compound might interact with its targets through intercalation .

Biochemical Pathways

Similar compounds have been reported to inhibit cell growth, possibly affecting cell cycle regulation and apoptosis pathways .

Result of Action

Similar compounds have been reported to exhibit good activities against various cancer cell lines, including hep-g2 (human liver cancer), t-24 (human bladder cancer cell), and sk-ov-3 (human ovarian cancer) cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClN4OS/c24-19-14-8-2-6-12-18(14)30-20(19)22(29)27-23-26-15-9-3-1-7-13(15)21-25-16-10-4-5-11-17(16)28(21)23/h1-12H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGNMTUOHUJOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(C6=CC=CC=C6S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)

![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)

![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)